(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid
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Overview
Description
(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms on the butanoic acid backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid typically involves the introduction of the Boc protecting group to an amino acid derivative. One common method involves the use of di-tert-butyl pyrocarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired Boc-protected amino acid .
Industrial Production Methods
Industrial production of Boc-protected compounds, including this compound, can be achieved using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule.
Coupling Reactions: The free amine obtained after Boc deprotection can be used in peptide coupling reactions with carboxylic acids or activated esters.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Peptide Coupling: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include the free amine after Boc deprotection and various peptide derivatives when used in coupling reactions.
Scientific Research Applications
(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and peptide bond formation. The presence of fluorine atoms can influence the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluorobutanoic acid: Similar structure but with only one fluorine atom.
(2R)-2-{[(tert-butoxy)carbonyl]amino}-butanoic acid: Lacks fluorine atoms, making it less reactive in certain contexts.
(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid: Contains chlorine atoms instead of fluorine, leading to different reactivity patterns.
Uniqueness
The presence of two fluorine atoms in (2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid imparts unique electronic properties and reactivity compared to its analogs. Fluorine atoms can enhance the compound’s stability and influence its interactions with biological molecules, making it a valuable tool in medicinal chemistry and biochemistry .
Properties
CAS No. |
944328-82-9 |
---|---|
Molecular Formula |
C9H15F2NO4 |
Molecular Weight |
239.2 |
Purity |
95 |
Origin of Product |
United States |
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